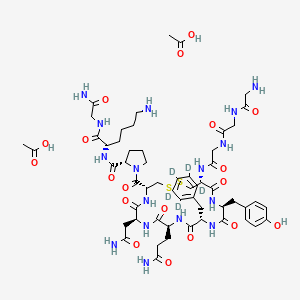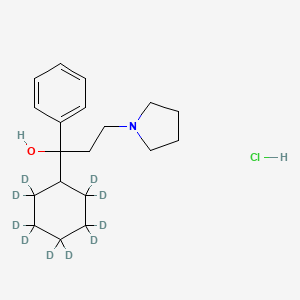
6-Methylmercaptopurine-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylmercaptopurine-13C,d3 is a stable isotope-labeled compound. It is a derivative of 6-Methylmercaptopurine, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylmercaptopurine-13C,d3 involves the incorporation of carbon-13 and deuterium into the 6-Methylmercaptopurine moleculeThe reaction conditions often involve the use of deuterated solvents and carbon-13 labeled reagents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylmercaptopurine-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted purines. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity .
Applications De Recherche Scientifique
6-Methylmercaptopurine-13C,d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a tracer in metabolic flux analysis to study metabolic pathways.
Biology: Employed in the study of nucleic acid metabolism and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
The mechanism of action of 6-Methylmercaptopurine-13C,d3 involves its incorporation into nucleic acids, where it interferes with nucleic acid synthesis by inhibiting purine metabolism. This inhibition is achieved through the competition with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid. This compound ultimately disrupts DNA and RNA synthesis, leading to cell death .
Comparaison Avec Des Composés Similaires
6-Methylmercaptopurine-13C,d3 is unique due to its isotopic labeling, which allows for precise quantitation and tracking in various research applications. Similar compounds include:
6-Methylmercaptopurine: The non-labeled version used in similar applications but lacks the isotopic tracking capability.
6-Thioguanine: Another purine analog used in chemotherapy but with different metabolic and pharmacokinetic properties.
6-Mercaptopurine: A closely related compound used in the treatment of leukemia and other cancers .
These comparisons highlight the uniqueness of this compound in its ability to provide detailed insights into metabolic processes and drug development.
Propriétés
Formule moléculaire |
C6H6N4S |
|---|---|
Poids moléculaire |
170.22 g/mol |
Nom IUPAC |
6-(trideuterio(113C)methylsulfanyl)-7H-purine |
InChI |
InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)/i1+1D3 |
Clé InChI |
UIJIQXGRFSPYQW-KQORAOOSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])SC1=NC=NC2=C1NC=N2 |
SMILES canonique |
CSC1=NC=NC2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


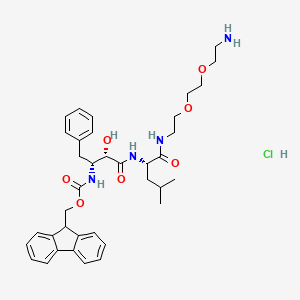

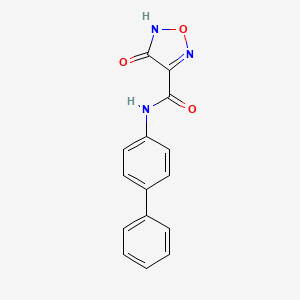

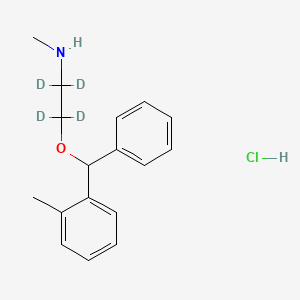


![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)


![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)
